molecular formula C9H14ClNS B3431571 [4-(Propylthio)phenyl]amine hydrochloride CAS No. 91267-24-2

[4-(Propylthio)phenyl]amine hydrochloride

Cat. No.: B3431571
CAS No.: 91267-24-2
M. Wt: 203.73 g/mol
InChI Key: NIZMLJZTRGWZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Propylthio)phenyl]amine hydrochloride (CAS: 91267-24-2) is an aryl amine derivative characterized by a propylthio (-S-CH₂CH₂CH₃) substituent at the para position of the aniline ring, with a hydrochloride salt form. Its molecular formula is C₉H₁₃NS·HCl (molecular weight: 203.7 g/mol) . The compound is utilized in pharmacological research, particularly in studies of serotonin receptor ligands, due to its structural similarity to psychedelic phenylalkylamines like 2C-T-7 . It is commercially available through suppliers such as Combi-Blocks Inc. and is referenced in 18 patents, indicating industrial relevance .

Properties

IUPAC Name

4-propylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMLJZTRGWZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91267-24-2
Record name [4-(Propylthio)phenyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Propylthio)phenyl]amine hydrochloride typically involves the following steps:

    Thioether Formation: The initial step involves the reaction of 4-bromoaniline with propylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form 4-(propylthio)aniline.

    Hydrochloride Salt Formation: The resulting 4-(propylthio)aniline is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Propylthio)phenyl]amine hydrochloride can undergo oxidation reactions, where the thioether group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can also undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Overview

[4-(Propylthio)phenyl]amine hydrochloride is a compound with diverse applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Synthesis and Chemical Properties

The synthesis of this compound generally involves the reduction of corresponding nitro compounds using metal catalysts under mild conditions. A notable method includes the use of nickel aluminum alloy and ammonium chloride in an aqueous solution, which yields high purity and efficiency . The compound's structure allows for modifications that can enhance its biological activity or solubility, making it a versatile building block in drug design.

Antagonistic Activity

Research has indicated that derivatives of phenylalkylamines, including this compound, may exhibit significant antagonistic activities at various receptors. Notably, studies have focused on its potential as a peripherally acting cannabinoid receptor 1 (CB1) antagonist. This application is particularly relevant in the management of obesity, as peripheral CB1 receptor blockade may suppress food intake and promote energy expenditure .

Pharmacological Studies

The compound has been utilized in pharmacological studies to understand structure-activity relationships (SAR). Variations in the substituents on the phenyl ring can significantly influence the compound’s efficacy and potency as a receptor modulator. For example, modifications that increase hydrophilicity have been shown to enhance activity while reducing central nervous system penetration, which is crucial for minimizing side effects associated with CB1 antagonism .

Nanomaterials

In materials science, this compound has been explored for its potential use in the development of mesoporous materials and nanocomposites. The compound's thiol group can facilitate interactions with metal surfaces, enhancing the stability and functionality of nanostructured materials . This property is particularly beneficial in catalysis and sensor applications.

Corrosion Inhibition

Another important application is in corrosion inhibition. Compounds containing thiol groups are known to form protective layers on metal surfaces, thereby preventing oxidation and degradation. The effectiveness of this compound as a corrosion inhibitor has been evaluated through various electrochemical methods, demonstrating promising results .

Case Study 1: CB1 Antagonism and Obesity Management

A study assessed the effects of [4-(Propylthio)phenyl]amine derivatives on weight management in animal models. The results indicated a significant reduction in food intake and body weight among subjects treated with the compound compared to controls. This suggests potential therapeutic applications in obesity treatment through peripheral CB1 receptor modulation .

Case Study 2: Corrosion Inhibition Efficacy

Research conducted on the corrosion inhibition properties of this compound revealed that it effectively reduced corrosion rates on steel surfaces exposed to saline environments. Electrochemical impedance spectroscopy (EIS) confirmed the formation of a protective layer that inhibited ion transport across the metal surface, showcasing its utility in industrial applications .

Mechanism of Action

The mechanism of action of [4-(Propylthio)phenyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The propylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkylthio Chain Length : Increasing the thioalkyl chain from methyl (2C-T) to propyl ([4-(Propylthio)phenyl]amine) or butyl (4-(Butylthio)aniline) enhances lipophilicity, which may improve blood-brain barrier permeability but reduce aqueous solubility .
  • Methoxy vs. Thioether Groups: 2C-T and 2C-T-7 feature methoxy groups at the 2,5-positions, which are critical for receptor binding.

Biological Activity

[4-(Propylthio)phenyl]amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

This compound is characterized by its unique structure, which includes a propylthio group attached to a phenylamine core. This structural composition suggests potential interactions with various biological targets, including enzymes and receptors.

Antibacterial Activity

Research indicates that compounds with similar structures to [4-(Propylthio)phenyl]amine exhibit significant antibacterial properties. For instance, derivatives of alkylthio compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO). Studies have demonstrated that certain derivatives can selectively inhibit MAO-A in both human and rat models, suggesting a potential role in treating mood disorders . The binding modes of these compounds have been elucidated through molecular docking studies, revealing how structural modifications can enhance or diminish inhibitory potency.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Compounds bearing similar thioether functionalities have been linked to antiproliferative effects against various cancer cell lines. For example, derivatives have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural variations influence biological activity. Key findings include:

  • Thioether Group : The presence of the propylthio group enhances lipophilicity and may facilitate better membrane permeability.
  • Phenylamine Core : Modifications on the phenyl ring can significantly alter the binding affinity to target enzymes or receptors.
  • Hydrochloride Salt Form : The hydrochloride form improves solubility, which is advantageous for bioavailability.
Compound FeatureEffect on Activity
Propylthio GroupEnhances antibacterial activity
Phenyl SubstituentsModulate enzyme inhibition potency
Hydrochloride FormImproves solubility and absorption

Case Studies

Several studies have explored the biological activities of related compounds:

  • Monoamine Oxidase Inhibition : A study on 4-alkylthioamphetamine derivatives showed differential inhibition patterns between rat and human MAO-A, emphasizing the need for careful evaluation of pharmacological profiles across species .
  • Anticancer Activity : Research highlighted that certain thioether-containing compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
  • Antibacterial Screening : A comprehensive screening of various thioether derivatives revealed strong inhibitory effects against multiple bacterial strains, supporting their potential as new antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Propylthio)phenyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Propylthio)phenyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.